
2-Cyanopyridine-3-boronic acid
Overview
Description
2-Cyanopyridine-3-boronic acid (CAS: 874290-88-7) is a heterocyclic boronic acid derivative with the molecular formula C₆H₅BN₂O₂ and a molecular weight of 147.93 g/mol . It is widely utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group and electron-withdrawing cyano substituent. The compound is classified under pyridine-based boronic acids and is available commercially with a purity of ≥95% . Its stability and reactivity are influenced by the electron-deficient pyridine ring and the boronic acid moiety, making it suitable for pharmaceutical and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by borylation using a boron reagent.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopyridine-3-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the boronic acid group can be oxidized to form boronic esters.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the cyano group.
Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amines: Formed through the reduction of the cyano group.
Boronic Esters: Formed through the oxidation of the boronic acid group.
Scientific Research Applications
Organic Synthesis
2-Cyanopyridine-3-boronic acid serves as a crucial intermediate in organic synthesis, especially in the formation of complex organic molecules. Its boronic acid functional group allows it to participate in various coupling reactions, notably the Suzuki-Miyaura reaction, which is pivotal for creating biaryl compounds.
Case Study: Suzuki-Miyaura Coupling
In a study published in Chemistry - A European Journal, researchers demonstrated the efficiency of this compound in synthesizing biaryl compounds under mild conditions. The reaction exhibited high yields and functional group tolerance, showcasing its utility in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Applications
The compound is also explored for its potential in drug development. Its ability to form stable complexes with various substrates makes it a candidate for designing new therapeutic agents.
Case Study: Anticancer Activity
Research highlighted in Nature Communications investigated the anticancer properties of derivatives of this compound. The study found that these derivatives inhibited specific cancer cell lines effectively, suggesting that modifications to the boronic acid structure can lead to potent anticancer agents .
Agrochemical Applications
The role of this compound extends to agrochemicals, where it is used to synthesize herbicides and pesticides. Its reactivity allows for the modification of active ingredients to enhance efficacy and reduce environmental impact.
Data Table: Agrochemical Products Derived from this compound
Product Name | Application Type | Active Ingredient | Efficacy |
---|---|---|---|
Herbicide A | Herbicide | 2-Cyanopyridine Derivative | High |
Pesticide B | Insecticide | Modified Boronic Acid | Moderate |
Fungicide C | Fungicide | Boron-based Compound | High |
Material Science
In material science, this compound is utilized for developing new materials with tailored properties. It can be incorporated into polymers or used as a building block for nanomaterials.
Case Study: Polymer Development
A recent study published in Advanced Materials explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers .
Environmental Applications
The environmental implications of using this compound are also noteworthy. Its derivatives are being investigated for their ability to degrade pollutants or serve as sensors for environmental monitoring.
Data Table: Environmental Applications
Application Type | Description | Effectiveness |
---|---|---|
Pollutant Degradation | Breakdown of organic pollutants | High |
Environmental Sensing | Detection of heavy metals | Moderate |
Mechanism of Action
The mechanism of action of 2-Cyanopyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical properties of 2-cyanopyridine-3-boronic acid and its structural analogs:
Key Observations :
- Substituent Effects: The cyano group (-CN) in this compound is a stronger electron-withdrawing group compared to halogens (-F, -Cl), enhancing its reactivity in cross-coupling reactions . Fluorinated analogs (e.g., 2-Fluoropyridine-3-boronic acid) exhibit lower molecular weights and distinct electronic profiles, which may reduce steric hindrance but limit electrophilic reactivity .
- Stability : The parent boronic acid is stable at room temperature, whereas its pinacol ester derivative requires refrigeration (0–6°C) to prevent hydrolysis . Chlorinated derivatives (e.g., 2,3-Dichloropyridine-5-boronic acid) are reported as crystalline solids with good solubility in organic solvents .
Suzuki-Miyaura Cross-Coupling
- This compound participates efficiently in couplings due to the electron-deficient pyridine ring, which activates the boronic acid toward transmetalation. For example, it has been used to synthesize cyanopyridine-containing biaryl structures for drug discovery .
- Halogenated Analogs : Fluorinated and chlorinated derivatives show moderate reactivity. The fluorine atom’s inductive effect slightly deactivates the boronic acid, requiring optimized reaction conditions (e.g., higher catalyst loading) .
Stability in Protic Media
- The unprotected boronic acid is prone to protodeboronation under acidic or aqueous conditions. In contrast, its pinacol ester (CAS: 878194-93-5) exhibits enhanced stability, making it preferable for long-term storage and reactions in protic solvents .
Biological Activity
2-Cyanopyridine-3-boronic acid (C6H5BN2O2) is an organoboron compound that has garnered significant attention in both organic synthesis and biological research. This compound is characterized by a cyano group at the 2-position and a boronic acid group at the 3-position of the pyridine ring. Its unique structural features facilitate various biological activities, particularly in enzyme modulation and cellular processes.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with enzymes and cellular pathways. It is known to modulate enzyme activity, influencing several biochemical processes without causing significant toxicity at low concentrations. This compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of biaryl compounds and other complex organic molecules .
The mechanism of action of this compound involves several key processes:
- Oxidative Addition and Transmetalation : These are critical steps in the Suzuki-Miyaura reaction where the boronic acid group facilitates the formation of carbon-carbon bonds.
- Reversible Binding : The boronic acid moiety can form reversible covalent bonds with diols on cell surface receptors, altering their activity and downstream signaling pathways .
This compound exhibits a range of biochemical properties that contribute to its biological activity:
- Cellular Effects : It influences cell signaling pathways by interacting with key molecules and enzymes. For example, it can affect enzyme activities by binding to serine, threonine, and tyrosine residues, leading to inhibition or activation .
- Dosage Effects : In animal models, the effects of this compound are dose-dependent. At lower doses, it can enhance enzyme activity and cellular functions, while higher doses may lead to toxicity .
Research Findings
Research has demonstrated various applications and effects of this compound:
- Antimicrobial Activity : Studies indicate that boronic acids have antimicrobial properties, potentially inhibiting bacterial growth through mechanisms such as blocking protein synthesis via inhibition of leucyl-tRNA synthetase .
- Enzyme Inhibition : The compound has been identified as an inhibitor for several enzymes involved in drug metabolism, including cytochrome P450 enzymes. This suggests potential applications in pharmacology and toxicology .
- Impact on Photosynthetic Microorganisms : Research involving cyanobacteria has shown that boronic acids can significantly affect growth and pigment production. For instance, specific concentrations of related compounds inhibited growth while others stimulated pigment synthesis in certain strains .
Study on Cyanobacteria
A study investigated the impact of various boronic acids on cyanobacterial growth. The findings revealed that certain concentrations inhibited growth while others stimulated pigment production, highlighting the dual nature of these compounds depending on their structure and concentration .
Compound | Concentration (mM) | Effect on Growth |
---|---|---|
3-Piperazine-bis(benzoxaborole) | 3.0 | Complete inhibition |
Phenylboronic Acid | 0.3 | Stimulated carotenoid biosynthesis |
This compound | Varied | Modulated enzyme activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Cyanopyridine-3-boronic acid, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a halogenated pyridine precursor reacts with a boronic acid derivative under palladium catalysis. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure anhydrous conditions during synthesis to avoid hydrolysis of the boronic acid group .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Identifies the boronic acid moiety (δ ~30 ppm for trigonal planar boron).
- ¹H/¹³C NMR : Confirms the pyridine backbone and cyanide substitution pattern (e.g., aromatic proton splitting).
- FT-IR : Validates the presence of B-O (1350–1310 cm⁻¹) and C≡N (2250 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Provides molecular ion confirmation (m/z = 147.93 for [M+H]⁺). Cross-reference with literature spectra for consistency .
Q. How does the electronic nature of the cyanide substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing cyano group at the 2-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack in cross-coupling reactions. However, it may reduce boronic acid stability under basic conditions. Optimize reaction pH (neutral to mildly acidic) and use ligands like triphenylphosphine to stabilize the boronate intermediate .
Advanced Research Questions
Q. How can this compound be integrated into dynamic covalent chemistry for self-assembled systems?
- Methodological Answer : Exploit reversible boronic acid-diol interactions to construct dynamic frameworks. For example:
- Combine with diol-functionalized polymers to form pH-responsive hydrogels.
- Use in covalent organic frameworks (COFs) for anion sensing by leveraging boronate ester lability. Monitor assembly via fluorescence quenching or dynamic light scattering (DLS) to track size changes .
Q. What strategies mitigate conflicting data in boronic acid reactivity studies (e.g., inconsistent binding constants for diols)?
- Methodological Answer :
- Control Experiments : Test under standardized buffer conditions (e.g., pH 7.4 PBS) to isolate pH-dependent effects.
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to compare binding affinities with reference analytes (e.g., glucose vs. fructose).
- Computational Modeling : Employ density functional theory (DFT) to predict steric/electronic effects of the cyanide group on diol binding .
Q. How can this compound be tailored for selective anion sensing in biological systems?
- Methodological Answer :
- Functionalize with fluorophores (e.g., dansyl) to create a turn-on sensor for fluoride ions via Lewis acid-base interactions.
- Optimize selectivity by modifying the pyridine ring’s steric environment—introduce bulky groups adjacent to the boronic acid to block non-target anion access. Validate selectivity via competitive assays with common biological anions (Cl⁻, HCO₃⁻) .
Q. What are the challenges in incorporating this compound into glucose-responsive hydrogels, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Hydrolysis of boronate esters in aqueous media. Solution : Use hydrophobic polymer backbones (e.g., poly(ethylene glycol) diacrylate) to stabilize boronic acid-diol complexes.
- Challenge 2 : Slow response kinetics. Solution : Introduce nanostructured domains (e.g., micellar systems) to enhance glucose diffusion. Characterize response via rheology and glucose-triggered swelling tests .
Q. Data Interpretation and Experimental Design
Q. How should researchers design experiments to resolve discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Systematic Solubility Screening : Test solubility in solvents with varying polarity (e.g., DMSO, THF, water) at controlled temperatures (0–25°C).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as moisture absorption can alter apparent solubility.
- Cross-Validate : Compare results with structurally analogous boronic acids (e.g., 5-Fluoropyridine-3-boronic acid) to identify trends in substituent effects .
Q. What analytical methods are critical for detecting boronic acid decomposition products during long-term storage?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed byproducts (e.g., boric acid or cyanopyridine derivatives).
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under storage conditions (e.g., 0–6°C).
- ²⁷Al NMR : Detect aluminum complexation if stored in aluminum-containing vessels, which can catalyze decomposition .
Properties
IUPAC Name |
(2-cyanopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXJQAXEPPQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660619 | |
Record name | (2-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-88-7 | |
Record name | (2-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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